Comprehensive Characterization of (4-Cyanophenyl)methanesulfonohydrazide: A Novel Inhibitor of the Diaminopimelate Pathway
Comprehensive Characterization of (4-Cyanophenyl)methanesulfonohydrazide: A Novel Inhibitor of the Diaminopimelate Pathway
Executive Summary
The rising threat of antimicrobial resistance and herbicide-tolerant weeds necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. (4-Cyanophenyl)methanesulfonohydrazide (CAS: 1039999-28-4) has emerged as a highly promising substituted sulfonyl hydrazide that selectively targets the diaminopimelate (DAP) pathway[1]. By inhibiting dihydrodipicolinate synthase (DHDPS)—the enzyme responsible for the first committed step in lysine biosynthesis—this compound disrupts the formation of peptidoglycan cross-links in bacteria and essential protein synthesis in plants[2].
This whitepaper provides an in-depth technical characterization of (4-Cyanophenyl)methanesulfonohydrazide, detailing its chemical synthesis, physicochemical properties, mechanistic rationale, and the validated experimental protocols required for its evaluation in drug discovery pipelines.
Mechanistic Rationale: Targeting the DAP Pathway
In both bacteria and plants, L-lysine is synthesized via the DAP pathway. The pathway is initiated by the condensation of pyruvate and L-aspartate-
Because mammals lack the DAP pathway entirely (relying instead on dietary intake of lysine), DHDPS represents a highly selective target with minimal predicted off-target toxicity in humans[2]. (4-Cyanophenyl)methanesulfonohydrazide acts by binding to DHDPS, preventing the formation of HTPA and inducing downstream starvation of meso-DAP and L-lysine, ultimately leading to cell death.
Figure 1: The Diaminopimelate (DAP) pathway and the inhibitory mechanism of the sulfonyl hydrazide.
Chemical Synthesis & Physicochemical Profiling
Physicochemical Properties
Understanding the foundational properties of the compound is critical for formulation and assay development. The presence of the sulfonyl hydrazide moiety provides unique hydrogen-bonding capabilities essential for target engagement.
| Property | Value | Causality / Significance |
| Chemical Name | N'-(4-cyanophenyl)methanesulfonohydrazide | IUPAC nomenclature defining the core scaffold. |
| CAS Number | 1039999-28-4 | Unique identifier for procurement and literature tracking[4]. |
| Molecular Formula | C8H9N3O2S | Confirms atomic composition[5]. |
| Molecular Weight | 211.24 g/mol | Low MW ensures favorable ligand efficiency (LE) during hit-to-lead optimization[4]. |
| H-Bond Donors | 2 | The N-H groups of the hydrazine core interact with active site residues. |
| H-Bond Acceptors | 5 | The sulfonyl oxygens and cyano nitrogen act as critical anchoring points. |
Synthesis Protocol
The synthesis of (4-Cyanophenyl)methanesulfonohydrazide relies on the nucleophilic substitution of a sulfonyl chloride by an aryl hydrazine[1].
Step-by-Step Methodology:
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Preparation: In a flame-dried, three-neck flask purged with nitrogen, dissolve 50 mg (0.375 mmol) of 4-hydrazinylbenzonitrile in 5 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the highly reactive methanesulfonyl chloride into methanesulfonic acid.
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Base Addition: Add 169 µL (1.12 mmol) of Triethylamine (TEA) to the stirring solution. Causality: TEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium forward.
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Electrophile Addition: Dropwise, add 58.1 µL (0.75 mmol) of methanesulfonyl chloride at 0°C. Causality: The low temperature controls the exothermic nature of the reaction and prevents over-sulfonylation (formation of bis-sulfonyl derivatives).
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Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere[1].
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Validation & QC (Self-Validating System): Quench the reaction with saturated aqueous NaHCO3, extract with ethyl acetate, and concentrate in vacuo. Validate the product via LC-MS (expected m/z [M+H]+ = 212.24) and 1H-NMR (confirming the disappearance of the primary amine protons and the appearance of the methyl singlet from the methanesulfonyl group).
Biological Evaluation: DHDPS Inhibition Assay
Directly measuring DHDPS activity is challenging because its product, HTPA, is highly unstable and lacks a distinct chromophore. To circumvent this, a Coupled Enzyme Assay is utilized[6][7]. In this self-validating system, the unstable HTPA is immediately reduced by a secondary enzyme, Dihydrodipicolinate Reductase (DHDPR), utilizing NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a measurable decrease in absorbance at 340 nm, which is directly proportional to DHDPS activity.
Figure 2: Workflow of the DHDPS-DHDPR Coupled Kinetic Assay.
Step-by-Step Assay Protocol
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Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.5 mM TCEP. Causality: TCEP maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues on the enzymes[6].
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Master Mix Assembly: In a 96-well UV-transparent microplate, combine the assay buffer, purified recombinant DHDPS, an excess of purified DHDPR (to ensure DHDPS remains the rate-limiting step), and 0.16 mM NADPH[3].
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Inhibitor Pre-incubation: Add (4-Cyanophenyl)methanesulfonohydrazide (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only well as a negative control and a minus-enzyme well to establish the background NADPH oxidation rate. Incubate at 30°C for 5 minutes to allow the inhibitor to reach binding equilibrium with DHDPS[6].
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Reaction Initiation: Rapidly add the substrates: 2 mM Pyruvate and 2 mM (S)-ASA[3].
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Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.
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Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot the normalized against the log of the inhibitor concentration to derive the value.
Conclusion & Future Perspectives
(4-Cyanophenyl)methanesulfonohydrazide represents a critical leap forward in the targeting of the diaminopimelate pathway. By leveraging the unique geometry and hydrogen-bonding network of the sulfonyl hydrazide core, researchers can effectively disrupt the tight-dimer interface or active site of DHDPS[3]. Future optimization of this scaffold should focus on rigidifying the linker region and exploring bioisosteric replacements for the cyano group to enhance membrane permeability for in vivo efficacy against Gram-negative pathogens.
References
-
chemat.com.pl - (4-Cyanophenyl)methanesulfonohydrazide cas: (1039999-28-4). Available at:[Link]
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PLOS Computational Biology - Dynamic Modelling Reveals 'Hotspots' on the Pathway to Enzyme-Substrate Complex Formation. Available at:[Link]
- Google Patents - WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway.
-
PNAS - Mimicking natural evolution in vitro: An N-acetylneuraminate lyase mutant with an increased dihydrodipicolinate synthase activity. Available at:[Link]
-
ACS Publications - Mutating the Tight-Dimer Interface of Dihydrodipicolinate Synthase Disrupts the Enzyme Quaternary Structure. Available at:[Link]
Sources
- 1. WO2019241850A1 - Substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway - Google Patents [patents.google.com]
- 2. Dynamic Modelling Reveals ‘Hotspots’ on the Pathway to Enzyme-Substrate Complex Formation | PLOS Computational Biology [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4-cyanophenyl)methanesulfonohydrazide | 1039999-28-4 [chemicalbook.com]
- 5. chemat.com.pl [chemat.com.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
